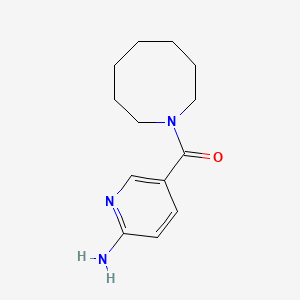
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone, also known as APAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. APAM is a selective inhibitor of the Kv1.3 potassium channel, which plays a crucial role in the activation of T-cells in the immune system. In
Mechanism of Action
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone selectively inhibits the Kv1.3 potassium channel, which is predominantly expressed in T-cells. The inhibition of this channel leads to the suppression of T-cell activation, as the Kv1.3 potassium channel plays a crucial role in the activation of T-cells. The inhibition of the Kv1.3 potassium channel has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In T-cells, the inhibition of the Kv1.3 potassium channel leads to the suppression of cytokine production and T-cell proliferation. In cancer cells, the inhibition of the Kv1.3 potassium channel leads to the induction of apoptosis and the suppression of cancer cell proliferation and migration.
Advantages and Limitations for Lab Experiments
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has a number of advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel and its ability to cross the blood-brain barrier. However, (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage.
Future Directions
There are a number of future directions for research on (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone. One area of research is the development of more potent and selective inhibitors of the Kv1.3 potassium channel. Another area of research is the investigation of the potential applications of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Synthesis Methods
The synthesis of (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone involves the reaction of 6-aminopyridine with 1,3-dibromopropane, followed by the reduction of the resulting 6-(azocan-1-yl)pyridin-3-amine with sodium borohydride. The final step involves the reaction of the resulting 6-(azocan-1-yl)pyridin-3-amine with methyl isocyanate to produce (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone.
Scientific Research Applications
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been extensively studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. The selective inhibition of the Kv1.3 potassium channel by (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has been shown to suppress the activation of T-cells, which play a key role in the pathogenesis of autoimmune diseases. (6-Aminopyridin-3-yl)-(azocan-1-yl)methanone has also been studied for its potential use in cancer treatment, as the Kv1.3 potassium channel has been shown to play a role in the proliferation and migration of cancer cells.
properties
IUPAC Name |
(6-aminopyridin-3-yl)-(azocan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12-7-6-11(10-15-12)13(17)16-8-4-2-1-3-5-9-16/h6-7,10H,1-5,8-9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFBPIDWQFIBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)-(azocan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
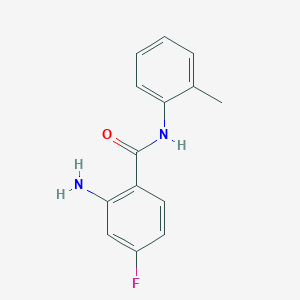
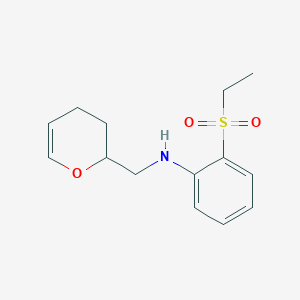
![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
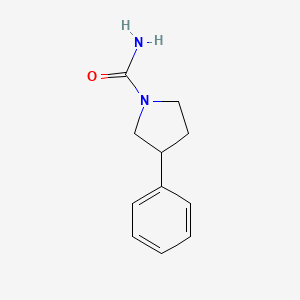

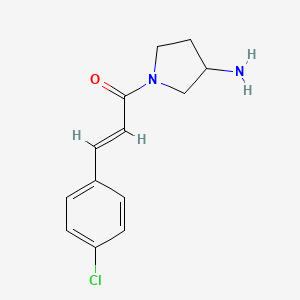

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)